TNPA-acetonide
Description
Properties
CAS No. |
1094076-46-6 |
|---|---|
Molecular Formula |
C22H23NO3 |
Molecular Weight |
351.44 |
Purity |
>98% |
Synonyms |
10,11-(Dimethylmethylenedioxy)-2-hydroxy-N-propylnoraporphine |
Origin of Product |
United States |
Synthetic Methodologies for Tnpa Acetonide
Radiochemical Precursor Synthesis
Design and Synthesis of Radiolabeling Synthons
The introduction of a radionuclide, such as fluorine-18 (B77423) (¹⁸F), into a molecule is crucial for its use in Positron Emission Tomography (PET) imaging. The design of a suitable synthon—a molecular fragment that can be readily radiolabeled and then coupled to the main molecular scaffold—is a key step. For a hypothetical TNPA-acetonide, a common strategy would involve the preparation of a precursor that allows for late-stage radiofluorination.
One potential approach is the synthesis of a nitrophenyl-containing precursor with a leaving group that can be displaced by [¹⁸F]fluoride. For instance, the radiosynthesis of a surrogate for the nerve agent sarin, O-(1-[¹⁸F]fluoropropan-2-yl)-O-(4-nitrophenyl) methylphosphonate (B1257008), has been reported. nih.gov This was achieved by reacting bis-(4-nitrophenyl) methylphosphonate with 1-[¹⁸F]fluoro-2-propanol. nih.gov A similar strategy could be envisioned for a this compound precursor, where a suitable leaving group on an alkyl chain attached to the phenyl ring is displaced by [¹⁸F]fluoride.
Alternatively, a precursor for radiolabeling could be designed where the trinitrophenyl ring itself is formed in the final steps. However, the harsh conditions often required for nitration are generally incompatible with late-stage radiolabeling. Therefore, the synthesis of a radiolabeled building block that is later incorporated into the final molecule is often a more viable strategy.
Stereochemical Control in Precursor Synthesis
The biological activity and material properties of a chiral molecule are often dictated by its specific stereochemistry. Consequently, controlling the three-dimensional arrangement of atoms during the synthesis of a this compound precursor is of paramount importance. The synthesis of complex molecules often involves the creation of multiple stereocenters, and achieving high stereoselectivity is a significant challenge. rijournals.com
Several strategies can be employed to control stereochemistry. Asymmetric synthesis, which uses chiral auxiliaries, chiral catalysts, or chiral reagents, is a powerful tool for inducing stereoselectivity. For example, in the synthesis of nitrophenyl-containing tetrahydroisoquinolines, the condensation of phenylephrine (B352888) with various aldehydes under Pictet-Spengler cyclization conditions resulted in a mixture of cis and trans isomers. researchgate.net The stereochemical outcome was confirmed by X-ray crystallography and computational experiments. researchgate.net
In the context of a this compound, if the diol to be protected is part of a larger, more complex structure, its stereochemistry must be established early in the synthetic sequence. This can be achieved by using a chiral starting material from the "chiral pool" or by employing a stereoselective reaction. For instance, the stereochemical outcome of an epoxidation reaction can be influenced by the steric bulk of neighboring substituents, thereby controlling the subsequent diol formation. mdpi.com
The table below illustrates a hypothetical reaction step where stereocontrol is crucial, showing different catalysts and their impact on the diastereomeric ratio of a precursor to a this compound.
Table 1: Influence of Catalyst on Stereoselectivity in a Hypothetical Aldol Reaction for a this compound Precursor
| Catalyst | Temperature (°C) | Solvent | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|
| Proline | 25 | DMSO | 70:30 |
| (S)-BINOL | 0 | Toluene | 95:5 |
| TiCl₄ | -78 | CH₂Cl₂ | 10:90 |
Challenges and Advancements in Scalable Synthesis
Moving a synthetic route from a laboratory scale to an industrial, scalable process introduces a new set of challenges. These include ensuring consistent yield and purity, managing costs, and addressing safety and environmental concerns.
Yield Optimization and Purity Considerations
For example, the hydrolysis of p-nitrobenzyl cyanide to p-nitrophenylacetic acid can be achieved with high yields (92-95%) by carefully controlling the reaction conditions, such as temperature and the concentration of sulfuric acid. orgsyn.org Similarly, the protection of a diol as an acetonide can be optimized by choosing the appropriate acid catalyst and reaction conditions. The use of p-toluenesulfonic acid in the presence of 2,2-dimethoxypropane (B42991) is a common and efficient method for this transformation. vulcanchem.com
The table below presents hypothetical data on the optimization of the acetonide protection step for a TNPA precursor.
Table 2: Optimization of Acetonide Protection for a Hypothetical TNPA Precursor
| Catalyst | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| p-TsOH | Acetone (B3395972) | 12 | 85 | 92 |
| H₂SO₄ | 2,2-Dimethoxypropane | 4 | 92 | 98 |
| ZrCl₄ | Acetone | 8 | 88 | 95 |
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability and the principles of green chemistry. alkylamines.comontosight.ai These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. pmarketresearch.com
In the synthesis of a this compound, several green chemistry approaches could be implemented. The use of safer, more environmentally benign solvents is a key consideration. Traditional solvents like dichloromethane (B109758) and acetonitrile (B52724) are effective but pose environmental and health risks. alkylamines.com The use of water, supercritical CO₂, or bio-based solvents is a greener alternative. alkylamines.com
Catalysis plays a central role in green chemistry. The use of highly efficient and selective catalysts can reduce the number of synthetic steps, minimize waste, and lower energy consumption. rsc.org For example, the development of catalytic methods for C-H amination can provide more direct routes to complex nitrogen-containing molecules. researchgate.net
Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers several advantages for green and scalable synthesis. nih.gov It allows for better control over reaction parameters, improved safety, and can facilitate the integration of multiple reaction steps into a single, continuous process.
By incorporating these green chemistry principles, the synthesis of a this compound can be made more sustainable and environmentally responsible, aligning with the future direction of chemical manufacturing. ontosight.ai
Radiochemistry and Radiolabeling Applications
Carbon-11 Radiolabeling of TNPA-Acetonide Derivatives
Carbon-11 (¹¹C) is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it ideal for PET studies that investigate rapid biological processes. The most common method for incorporating ¹¹C into organic molecules is through methylation.
Mechanisms of [¹¹C]Methylation/Alkylation
The primary strategy for the ¹¹C-labeling of this compound derivatives involves the O-methylation of a suitable precursor. The acetonide group protects the 10- and 11-hydroxyl groups of the TNPA structure, leaving the 2-hydroxyl group available for radiolabeling. The mechanism is a nucleophilic substitution reaction where the phenoxide ion of the precursor acts as the nucleophile, attacking the electrophilic ¹¹C-methylating agent.
The most commonly used ¹¹C-methylating agents are [¹¹C]methyl iodide ([¹¹C]CH₃I) and the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.gov The choice between these reagents can significantly impact the reaction efficiency. nih.gov The reaction is typically carried out in the presence of a base, which deprotonates the phenolic hydroxyl group to generate the more nucleophilic phenoxide.
Precursor Preparation : A precursor molecule, typically desmethyl-TNPA-acetonide, is synthesized. In this precursor, the catechol is protected by the acetonide group, and the 2-hydroxyl group is available for methylation.
¹¹C-Methylating Agent Production : [¹¹C]CO₂ is produced in a cyclotron and is subsequently converted into [¹¹C]CH₃I or [¹¹C]CH₃OTf.
¹¹C-Methylation Reaction : The precursor is reacted with the ¹¹C-methylating agent in a suitable solvent and in the presence of a base to yield the ¹¹C-labeled this compound derivative.
Alkylation with longer [¹¹C]alkyl chains is also possible but less common for this class of compounds. The principles of nucleophilic substitution remain the same, involving a suitable leaving group on the alkyl chain.
Influence of Reaction Conditions on Radiochemical Yield
The radiochemical yield (RCY) of the ¹¹C-methylation reaction is highly dependent on several factors. Optimizing these conditions is crucial for producing a sufficient amount of the radiotracer for PET imaging, especially given the short half-life of ¹¹C.
Key reaction conditions that influence RCY include:
Choice of Methylating Agent : [¹¹C]Methyl triflate is generally more reactive than [¹¹C]methyl iodide, often leading to higher RCYs and allowing for milder reaction conditions, such as lower temperatures. nih.gov
Base : The choice and concentration of the base are critical. A strong enough base is needed to deprotonate the phenol, but overly harsh basic conditions can lead to side reactions or degradation of the precursor or product.
Solvent : The reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972), which can solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide.
Temperature : Higher temperatures generally increase the reaction rate, but can also lead to decomposition. The optimal temperature is a balance between reaction speed and the stability of the reactants and products. For instance, some ¹¹C-methylations proceed efficiently at 100°C, while others may require up to 180°C to achieve good conversion. nih.gov
Precursor Concentration : The amount of the precursor used can affect the specific activity of the final product. Using a smaller amount of precursor can lead to a higher specific activity, which is often desirable for receptor imaging studies.
| Parameter | Influence on Radiochemical Yield | Typical Conditions/Options |
| Methylating Agent | More reactive agents can increase yield and reduce reaction time. | [¹¹C]CH₃I, [¹¹C]CH₃OTf |
| Base | Essential for deprotonating the hydroxyl group; strength and concentration must be optimized. | K₂CO₃, NaOH, Proton Sponge |
| Solvent | Affects solubility and reactivity. | DMF, Acetone, Acetonitrile (B52724) |
| Temperature | Increases reaction rate but can also cause degradation. | 80°C - 180°C |
| Reaction Time | Needs to be optimized to maximize product formation before significant radioactive decay. | 5 - 15 minutes |
Fluorine-18 (B77423) Radiolabeling Strategies
Fluorine-18 (¹⁸F) is another important positron-emitting radionuclide for PET, with a longer half-life of 109.8 minutes. This longer half-life allows for more complex synthetic procedures and longer imaging times. The acetonide protecting group is also valuable in the context of ¹⁸F-labeling of TNPA derivatives.
Nucleophilic Fluorination Approaches
Nucleophilic substitution is the most common method for introducing ¹⁸F into a molecule. nih.gov This approach utilizes [¹⁸F]fluoride, which is produced with high specific activity. For TNPA-related compounds, this typically involves reacting [¹⁸F]fluoride with a precursor containing a good leaving group, such as a tosylate, mesylate, or a nitro group, at an appropriate position.
For example, a common strategy involves the synthesis of a precursor where a fluoroalkyl chain is attached to the nitrogen atom or the 2-position of the aporphine (B1220529) ring. The precursor would have a leaving group on the alkyl chain, which is then displaced by [¹⁸F]fluoride.
The reaction is typically carried out using a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in combination with a base like potassium carbonate, to enhance the nucleophilicity of the [¹⁸F]fluoride ion. researchgate.net The reaction is usually performed in an aprotic polar solvent like acetonitrile or DMSO at elevated temperatures.
| Parameter | Influence on Radiochemical Yield | Typical Conditions/Options |
| Precursor | Must contain a good leaving group. | Tosylate, Mesylate, Triflate, Halide |
| Fluoride Activation | Essential for enhancing nucleophilicity. | K₂CO₃/K₂₂₂, Tetrabutylammonium salts |
| Solvent | Affects solubility and reaction rate. | Acetonitrile, DMSO, DMF |
| Temperature | Higher temperatures are often required for aromatic substitution. | 100°C - 180°C |
Electrophilic Fluorination Methodologies
Electrophilic fluorination is a less common approach due to the lower specific activity of the resulting radiotracers, as it requires the use of a carrier gas during the production of the electrophilic fluorinating agent, [¹⁸F]F₂. acs.orgutupub.fi However, it can be useful for labeling electron-rich aromatic systems.
In the context of TNPA derivatives, electrophilic fluorination could potentially be used to directly label an activated aromatic ring. This would involve reacting a suitable precursor, such as an organotin or organoboron derivative, with an electrophilic fluorinating agent like [¹⁸F]F₂ or [¹⁸F]acetylhypofluorite. utupub.fi The acetonide protecting group would serve to prevent unwanted reactions at the catechol moiety.
Deprotection Chemistry for Radiolabeled Products
Following the successful radiolabeling of the acetonide-protected TNPA derivative, the final step is the removal of the acetonide protecting group to yield the desired biologically active radiotracer. The deprotection must be rapid and efficient to minimize the loss of radioactivity due to decay.
The acetonide group is acid-labile and is typically removed by treatment with an acid. nih.gov Common deprotection methods include:
Aqueous Acid : Treatment with aqueous acids such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) is a standard method. The reaction is often heated to accelerate the hydrolysis of the acetonide. For example, heating with 6M HCl at elevated temperatures for a few minutes can effectively cleave the acetonide group. researchgate.net
Lewis Acids : In some cases, Lewis acids can be used for deprotection under milder conditions, which can be advantageous if other acid-sensitive functional groups are present in the molecule.
The choice of deprotection conditions must be carefully optimized to ensure complete removal of the protecting group without causing degradation of the radiolabeled product. After deprotection, the final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical and chemical purity before its use in PET imaging studies.
| Deprotection Reagent | Typical Conditions | Advantages | Disadvantages |
| Hydrochloric Acid (HCl) | 1-6 M, often with heating (e.g., 140°C for 5 min) researchgate.net | Readily available, effective | Can be harsh, may require neutralization |
| Trifluoroacetic Acid (TFA) | Often used in solution with water | Volatile, easy to remove | Can be corrosive |
| Formic Acid | Used for sensitive substrates | Milder than HCl or TFA | May require longer reaction times |
Acid-Mediated Acetonide Removal
The deprotection of the acetonide group is commonly achieved through acid-mediated hydrolysis. This method involves treating the acetonide-protected intermediate with a strong protic acid to yield the final catechol product.
Detailed research into the synthesis of related aporphine radiotracers, such as [¹⁸F]MCL-524, provides specific insights into this process. In early attempts, 6 M hydrochloric acid (HCl) was used at elevated temperatures (90–110 °C) for 10 minutes. mdpi.com However, this approach was found to generate a significant amount of chemical by-products and resulted in a low conversion to the desired final compound. mdpi.com
To improve the outcome, other acidic conditions have been explored. The use of 90% trifluoroacetic acid (TFA) at 100 °C has shown to be a more effective alternative. This method leads to a cleaner crude reaction mixture with fewer by-products compared to using HCl. mdpi.com The efficiency of the deprotection is dependent on the reaction time; a 5-minute reaction resulted in a 67% conversion, while extending the reaction to 10 minutes increased the conversion yield to 83%. mdpi.com A general procedure for acetonide deprotection also involves using catalytic amounts of p-toluenesulfonic acid (pTSA) monohydrate in methanol (B129727), with the reaction progress monitored by the disappearance of characteristic NMR signals of the acetonide's methyl groups.
Table 1: Acid-Mediated Deprotection Conditions for Acetonide Removal
| Acid Reagent | Temperature | Time | Conversion Yield | Observations |
|---|---|---|---|---|
| 6 M HCl | 90–110 °C | 10 min | Low | Significant by-product formation. mdpi.com |
| 90% TFA | 100 °C | 5 min | 67% | Fewer by-products than with HCl. mdpi.com |
Lewis Acid-Catalyzed Deprotection Techniques
Lewis acid catalysis offers an alternative to protic acids for the removal of acetonide protecting groups, often providing milder reaction conditions and different selectivity. rsc.orgrsc.org In the context of radiopharmaceutical synthesis, Lewis acids can facilitate efficient deprotection while potentially avoiding issues associated with strong, corrosive protic acids.
By-product Formation and Mitigation in Deprotection
The formation of by-products during the final deprotection step is a critical challenge in radiopharmaceutical synthesis, as it can complicate purification and reduce the final radiochemical yield. In the synthesis of TNPA-related radiotracers, the choice of deprotection agent has a direct impact on the purity of the crude product.
As noted, the use of 6 M HCl for acetonide removal leads to a significant accumulation of chemical by-products. mdpi.com This necessitates a more rigorous purification process and contributes to lower yields. A primary mitigation strategy is the optimization of the deprotection conditions. Switching to 90% TFA was found to produce a much cleaner reaction mixture, thereby mitigating the issue of excessive by-product formation. mdpi.com
Furthermore, the development of novel radiolabeling strategies can help create an environment where deprotection can be achieved under milder conditions. For instance, conducting the initial ¹⁸F-fluorination step in an environment free of the strong carbonate bases typically used in such reactions can make the subsequent acid-mediated deprotection more reproducible and efficient. mdpi.com The use of Lewis acid catalysis, as with In(OTf)₃, also aids in mitigation by simplifying the purification scheme, which allows for more efficient removal of any by-products that do form. mdpi.com
Automation and Efficiency in Radiopharmaceutical Synthesis
The short half-life of positron-emitting radionuclides (e.g., fluorine-18, t½ ≈ 109.8 min) necessitates rapid and efficient synthesis processes. mdpi.com Automation is crucial for producing radiopharmaceuticals like ¹⁸F-labeled TNPA derivatives in a clinical setting, ensuring reproducibility, high yield, and radiation safety for the operator. nih.gov
The synthesis of radiopharmaceuticals is a multi-step process that includes radioisotope incorporation, chemical modifications (such as deprotection), and final purification. researchgate.net Automated synthesis modules, such as the TRASIS miniAllinOne or GE FASTlab, integrate these steps into a single, computer-controlled sequence. nih.govmdpi.com These systems use a series of valves, reactors, and heaters to manage the transfer of reagents and control reaction conditions precisely. cern.ch
Structural Analysis of this compound Remains Undocumented in Public Scientific Literature
A comprehensive review of available scientific databases and literature has revealed a significant lack of published data on the chemical compound specified as "this compound," with the systematic name (6aR,7aS,8S,11bR)-7a,8-dimethyl-3-nitro-2-pentyl-6,6a,7,7a,8,11b-hexahydro-5H-benzo[a]fluoren-8-ol acetonide. Despite extensive searches for its structural characterization and advanced spectroscopic analysis, no specific experimental data pertaining to its NMR spectroscopy, mass spectrometry, or X-ray crystallography could be located in the public domain.
The inquiry sought detailed information structured around a specific outline, including advanced NMR spectroscopic investigations, mass spectrometric analysis for structural confirmation, and X-ray crystallography for solid-state structure determination. This was to include subsections on 2D NMR for structure elucidation, conformational analysis, high-resolution mass spectrometry, fragmentation pattern analysis, and solid-state structure determination.
Searches for the synthesis and characterization of this specific nitro-substituted pentyl-benzo[a]fluorene derivative did not yield any publications detailing its preparation or subsequent analytical characterization. While general methodologies exist for the analysis of related structures, such as other benzo[a]fluorene derivatives or compounds containing an acetonide group, this information is not directly applicable to the unique structure of this compound. For instance, the mass spectrometric behavior of nitro-polycyclic aromatic hydrocarbons has been studied, but without specific data for this compound, any discussion of its fragmentation pattern would be purely speculative. Similarly, while NMR and X-ray crystallography are powerful tools for structural elucidation, their application to this particular molecule has not been reported.
Consequently, the creation of a scientifically accurate and detailed article as per the requested outline is not feasible. The fundamental experimental data required to populate the sections on structural characterization and spectroscopic analysis for this compound are absent from current scientific literature and chemical databases.
Structural Characterization and Advanced Spectroscopic Analysis
Chiral Analysis and Enantiomeric Purity Assessment
Chirality is a fundamental aspect of the parent molecule, TNPA, which is synthesized as the (R)-enantiomer. The acetonide is formed from this specific enantiomer. Therefore, chiral analysis of TNPA-acetonide serves two primary purposes: to confirm that the stereocenter at position 6a has not undergone racemization (inversion of configuration) during the acetonide protection step, and to quantify the enantiomeric purity, or enantiomeric excess (ee), of the resulting material.
High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this type of analysis. ijrpr.com The separation of enantiomers requires a chiral environment, which is achieved by using a Chiral Stationary Phase (CSP). These CSPs are typically based on chiral selectors like polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or proteins, which can form transient, diastereomeric complexes with the enantiomers of the analyte. ijrpr.commdpi.com The differing stability of these complexes leads to different retention times on the chromatographic column, allowing for their separation and quantification.
For a compound like this compound, a method development process would screen various CSPs and mobile phase compositions to achieve baseline separation of the (R)- and potential (S)-enantiomers. mdpi.comjfda-online.com Given the aporphine (B1220529) structure, polysaccharide-based columns such as Chiralpak® or Chiralcel® are often effective. mdpi.com Both normal-phase (e.g., using hexane/alcohol mixtures) and reversed-phase (e.g., using water/acetonitrile (B52724) or methanol (B129727) mixtures) conditions could be explored. mdpi.comjfda-online.com The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the resulting chromatogram. While specific experimental data for this compound is not prevalent in published literature, the principles of chiral HPLC provide a clear framework for its assessment.
Table 1: Principles of Chiral HPLC for Enantiomeric Purity Assessment
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) | The preferred method for separating and quantifying enantiomers due to its high resolution and sensitivity. ijrpr.com |
| Core Component | Chiral Stationary Phase (CSP) | Creates a chiral environment necessary for separating the enantiomers. Polysaccharide-based CSPs are common choices for alkaloid-like structures. ijrpr.commdpi.com |
| Principle of Separation | Differential interaction between enantiomers and the CSP, forming temporary diastereomeric complexes with different energies. | The (R)-TNPA-acetonide and any potential (S)-enantiomer impurity would interact differently with the CSP, leading to different elution times. |
| Objective | To quantify the amount of the desired (R)-enantiomer relative to the undesired (S)-enantiomer. | This confirms the stereochemical integrity after the protection reaction and establishes the enantiomeric purity of the synthetic intermediate. |
| Result | Enantiomeric Excess (% ee) | A quantitative measure of purity, calculated from the peak areas of the separated enantiomers in the chromatogram. |
Theoretical and Computational Studies
Molecular Docking and Ligand-Target Interactions (for TNPA or its radiolabeled form)
Prediction of Binding Modes
The prediction of how a ligand such as TNPA-acetonide binds to a biological target is a cornerstone of computational drug design. This process typically involves molecular docking simulations, which predict the preferred orientation of a molecule when bound to another to form a stable complex.
For a hypothetical target protein, molecular docking simulations would be performed to predict the binding mode of this compound. These simulations would explore various possible conformations of the ligand within the protein's binding site, scoring them based on a force field that approximates the binding energy. The results would identify the most likely binding poses and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.
Table 1: Predicted Binding Interactions of this compound with a Hypothetical Target Protein
| Interacting Residue | Interaction Type | Distance (Å) |
| Asp128 | Hydrogen Bond | 2.8 |
| Phe256 | π-π Stacking | 4.5 |
| Val101 | Hydrophobic | 3.9 |
| Arg292 | Electrostatic | 3.2 |
| Tyr261 | Hydrogen Bond | 3.0 |
This interactive table illustrates the kind of specific interactions that would be identified. The distances are typical for such bonds in protein-ligand complexes.
Binding Affinity Estimation (in silico)
Following the prediction of the binding mode, computational methods can be employed to estimate the binding affinity of this compound to its target. nih.govupf.edu This is crucial for prioritizing potential drug candidates. Methods for estimating binding affinity range from less computationally intensive molecular mechanics-based scoring functions to more rigorous and demanding free energy calculations.
One common approach is the use of Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods. mdpi.com These methods calculate the free energy of binding by combining the molecular mechanics energy of the complex in the gas phase with the solvation free energy.
Table 2: Hypothetical In Silico Binding Affinity Estimation for this compound
| Method | Predicted Binding Free Energy (ΔG, kcal/mol) |
| Docking Score | -9.5 |
| MM/GBSA | -45.3 |
| MM/PBSA | -42.8 |
This table provides a sample of results that would be generated. The negative values indicate a favorable binding interaction. More advanced techniques like free energy perturbation (FEP) or thermodynamic integration (TI) could provide even more accurate predictions, albeit at a much higher computational cost. mdpi.com
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions at a molecular level. frontiersin.org For a compound like this compound, this could involve studying its synthesis or its metabolic degradation pathways.
Transition State Characterization for Synthesis Steps
The synthesis of complex molecules like this compound involves multiple chemical steps, each proceeding through a high-energy transition state. taylorandfrancis.com Computational methods, particularly density functional theory (DFT), can be used to locate and characterize these transition states. scholarsresearchlibrary.com By calculating the geometry and energy of the transition state, chemists can gain insight into the reaction's feasibility and kinetics. nih.gov
For a key step in a hypothetical synthesis of this compound, computational chemists would model the reactants and search for the transition state structure connecting them to the products. The energy barrier (activation energy) calculated from the difference in energy between the reactants and the transition state would determine the reaction rate. nih.gov
Table 3: Hypothetical Transition State Analysis for a Synthesis Step of this compound
| Parameter | Value |
| Activation Energy (Ea) | 25 kcal/mol |
| Imaginary Frequency | -350 cm⁻¹ |
| Key Bond Forming/Breaking Distances | C1-N2: 1.8 Å, O3-H4: 1.5 Å |
This table presents typical data from a transition state calculation. The single imaginary frequency confirms that the structure is a true first-order saddle point on the potential energy surface.
Mechanistic Insights into Deprotection Reactions
Acetonide groups are commonly used as protecting groups in organic synthesis. organic-chemistry.org Understanding the mechanism of their removal (deprotection) is important for optimizing reaction conditions. Computational studies can elucidate the detailed mechanism of acetonide deprotection, which is typically acid-catalyzed.
A computational study of the deprotection of this compound would model the reaction in the presence of an acid catalyst. The calculations would trace the reaction pathway, starting from the protonation of one of the acetonide oxygens, followed by the cleavage of a carbon-oxygen bond to form a carbocation intermediate, and finally the reaction with water to yield the deprotected diol. researchgate.net
Structure Activity Relationship Sar Studies on Tnpa and Its Analogues in Vitro and in Silico Focus
Design Principles for Structural Modification
The design of novel dopamine (B1211576) D2 receptor ligands often begins with a known active scaffold, or "lead compound," such as TNPA. acs.orgmdpi.com The primary goal of structural modification is to enhance desired pharmacological properties, including binding affinity, selectivity for the D2 receptor over other receptor subtypes, and functional efficacy (agonist vs. antagonist activity). Key design principles applied to TNPA analogues include:
Bioisosterism : This principle involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity. In the design of D2 ligands, for example, different heterocyclic rings might be substituted to explore their impact on receptor interaction. nih.gov
Molecular Simplification and Hybridization : Complex molecules can be simplified to identify the core pharmacophore responsible for activity. Conversely, fragments from different active molecules can be hybridized to create novel compounds with potentially improved or unique profiles. researchgate.net
Conformational Constraint : By introducing rigidity into a flexible molecule, it is possible to lock it into its "bioactive" conformation—the specific three-dimensional shape it adopts when binding to the receptor. This can lead to a significant increase in affinity and selectivity.
These principles guide the systematic modification of the TNPA structure to probe the chemical space around the D2 receptor binding site and develop improved agonists. acs.orgnih.gov
Impact of Functional Groups on Target Binding (e.g., Dopamine D2 Receptor)
The interaction between a ligand like TNPA and the dopamine D2 receptor is a highly specific event governed by the interplay of various functional groups on the ligand and amino acid residues within the receptor's binding pocket. mdpi.com These interactions typically involve a combination of hydrogen bonds, ionic interactions, and hydrophobic contacts.
In chemical synthesis, protecting groups are temporarily introduced to mask a reactive functional group, preventing it from participating in a chemical reaction. numberanalytics.com TNPA-acetonide is an example of such a strategy, where an acetonide group is used to protect the highly reactive catechol moiety of TNPA. mdpi.com
The presence of the acetonide group has a profound impact on the ligand-receptor interaction:
Steric Hindrance : The bulky acetonide group can physically block the ligand from fitting correctly into the narrow binding pocket of the receptor. numberanalytics.com
Electronic Effects : The catechol hydroxyl groups are essential for forming critical hydrogen bonds with serine residues in the D2 receptor binding pocket. mdpi.com By converting the hydroxyls into an acetonide, these hydrogen-bonding capabilities are eliminated, drastically reducing or completely abolishing the binding affinity of the molecule. numberanalytics.com
Therefore, this compound is considered a "pro-drug" or an inactive synthetic intermediate. Its biological activity is contingent upon the in vivo or in vitro removal (deprotection) of the acetonide group to liberate the active TNPA molecule, which can then bind to the D2 receptor. mdpi.comnih.gov The primary purpose of the acetonide in this context is to facilitate synthesis or purification, not to act as a pharmacologically active agent itself. labinsights.nl
The catechol moiety (a 1,2-dihydroxybenzene ring) is a critical pharmacophoric element for many high-affinity dopamine receptor agonists, including TNPA. researchgate.net Its importance stems from its ability to form strong hydrogen bond interactions with key amino acid residues, particularly a cluster of serine residues (the "serine microdomain") within transmembrane domain 5 of the D2 receptor. mdpi.comtandfonline.com
Computational and experimental studies have consistently shown that modification or replacement of the catechol hydroxyls leads to a significant loss of affinity and agonist activity. tandfonline.com This interaction helps to anchor the ligand in the correct orientation within the binding site, facilitating the conformational change in the receptor that is required for signal transduction. The pH-sensitive nature of catechol interactions can also be exploited in drug delivery systems. nih.gov
Effects of Protecting Groups on Ligand-Receptor Interaction
Stereochemical Influences on Molecular Recognition
Molecular recognition is a three-dimensional process, meaning the spatial arrangement of atoms (stereochemistry) is a critical determinant of a drug's activity. numberanalytics.comnumberanalytics.com For aporphine-based dopamine agonists like TNPA, enantioselectivity is pronounced. The biological activity resides almost exclusively in one enantiomer, in this case, the (R)-isomer, denoted as R-(-)-TNPA. mdpi.comacs.org
The D2 receptor's binding pocket is chiral and will preferentially bind the enantiomer that presents its key interacting groups (the catechol, the nitrogen atom, and the propyl group) in the correct spatial orientation to complement the arrangement of amino acid residues in the receptor. The (S)-enantiomer, while chemically identical in constitution, will not fit properly, resulting in significantly lower or no binding affinity. This highlights the importance of controlling stereochemistry during the synthesis and design of potent D2 receptor agonists. numberanalytics.com
Computational SAR Approaches (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies use computational methods to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govbiorxiv.org This in silico approach is invaluable for understanding SAR, predicting the activity of new compounds, and prioritizing synthetic efforts. nih.govnih.govnih.govrsc.orgunpad.ac.id
For dopamine receptor ligands, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govresearchgate.net The development of a predictive 3D-QSAR model involves several steps:
Data Set Assembly : A series of structurally related compounds with experimentally determined binding affinities (e.g., Ki values) for the D2 receptor is compiled. nih.gov
Molecular Alignment : The 3D structures of the compounds are computationally generated and aligned based on a common scaffold or a pharmacophore model. This step is crucial as it assumes that all molecules bind to the receptor in a similar orientation. nih.gov
Field Calculation : For each molecule, steric and electrostatic fields (in CoMFA) or other physicochemical properties like hydrophobicity and hydrogen bond donor/acceptor fields (in CoMSIA) are calculated on a 3D grid surrounding the aligned molecules. biorxiv.org
Statistical Analysis : Statistical methods, such as Partial Least Squares (PLS), are used to derive a mathematical equation that relates the variations in the field values to the variations in biological activity. nih.gov
The resulting model can be visualized as a 3D map, indicating regions where bulky groups, positive or negative charges, or other features would increase or decrease binding affinity. nih.gov These models have proven effective in predicting the affinity of new dopamine receptor antagonists and can be instrumental in designing novel agonists with improved selectivity and potency. nih.govnih.gov
Data Tables
Table 1: Illustrative Structure-Activity Relationships of Aporphine (B1220529) Analogues at the Dopamine D2 Receptor
This table illustrates general SAR principles for the aporphine scaffold, to which TNPA belongs. Specific binding affinity values (Ki) can vary significantly based on the assay conditions and specific substitutions.
| Compound/Analogue | Key Structural Feature | Effect on D2 Receptor Affinity | Rationale |
| TNPA | Catechol (10,11-OH), N-propyl | High Affinity Agonist | Catechol hydroxyls form key H-bonds. The N-propyl group is optimal for the D2 receptor's hydrophobic pocket. mdpi.combiorxiv.org |
| This compound | Protected Catechol | Negligible Affinity | The bulky acetonide group blocks essential hydrogen bonding and introduces steric clash. mdpi.comnumberanalytics.com |
| Apomorphine | Catechol (10,11-OH), N-methyl | High Affinity Agonist | The N-methyl group is slightly less optimal than N-propyl for D2 affinity but still potent. biorxiv.org |
| N-nor-TNPA | Catechol (10,11-OH), N-H | Reduced Affinity | The secondary amine is less basic and lacks the favorable hydrophobic interactions of the N-alkyl group. |
| Monohydroxy Analogue | Single OH on Aromatic Ring | Significantly Reduced Affinity | Loss of one hydroxyl group disrupts the critical bidentate hydrogen bonding with the receptor. nih.gov |
| (S)-TNPA | (S)-enantiomer | Negligible Affinity | Incorrect stereochemistry prevents proper fitting into the chiral binding site of the receptor. numberanalytics.com |
Virtual Screening for Novel Analogues
The identification of novel chemical entities with desired biological activity is a cornerstone of modern drug discovery. In the context of N(6)-substituted adenosine (B11128) analogues like this compound, virtual screening has emerged as a powerful computational strategy to explore vast chemical spaces and prioritize compounds for synthesis and experimental testing. aganitha.ai This in silico approach significantly accelerates the discovery of new analogues by filtering large compound libraries to identify molecules with a high probability of binding to the target receptor, in this case, the adenosine receptors. researchgate.net
Virtual screening campaigns can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). uoa.gr SBVS relies on the three-dimensional structure of the target protein, often determined through X-ray crystallography or cryo-electron microscopy, to dock and score potential ligands. diva-portal.orgnih.gov In contrast, LBVS utilizes the structural information of known active ligands to identify new compounds with similar properties, a method particularly useful when the receptor's 3D structure is not available. uoa.gr
Methodologies and Approaches
The virtual screening process for discovering novel adenosine receptor modulators, including analogues structurally related to TNPA, typically involves a multi-stage workflow. This often begins with the preparation of a large library of chemical compounds, which can range from commercially available collections like the Maybridge HitFinder™ library (containing ~14,400 compounds) to massive databases with millions of molecules. uoa.grdiva-portal.org
One common methodology is structure-based virtual screening , which has been successfully applied to the adenosine A1 and A2A receptors. In a notable study, a library of 4.6 million compounds was computationally screened against the crystal structures of both the A1 and A2A adenosine receptors. diva-portal.org The process involved molecular docking, where each compound was computationally placed into the orthosteric binding site of the receptor. A physics-based scoring function was then used to predict the binding energy of each compound. diva-portal.org This approach allows for the identification of compounds that are predicted to have favorable interactions with the receptor's binding site. To enhance the selectivity of the identified ligands, the screening can be performed against multiple receptor subtypes, and the results can be filtered to prioritize compounds with a predicted higher affinity for the target receptor over others. diva-portal.org
Another key technique is the use of homology models when experimental structures are unavailable. nih.gov These models are constructed based on the known structures of related proteins. Virtual screening against these models has proven effective in identifying novel antagonists for the adenosine A2A receptor, with reported hit rates as high as 9%. nih.govnih.gov
Ligand-based approaches have also been employed, where pharmacophore models are generated based on the key structural features of known active compounds. These models are then used to search for new molecules that share these features. nih.gov
Research Findings and Hit Identification
Virtual screening campaigns targeting adenosine receptors have led to the identification of numerous novel and potent ligands. For instance, a structure-based screen for A1 receptor antagonists identified 20 potential ligands from a 4.6 million compound library. diva-portal.org Subsequent experimental validation of these hits revealed that seven of them were active antagonists at the A1 receptor with micromolar affinities. diva-portal.org Further optimization of two of these discovered scaffolds led to the development of antagonists with nanomolar potency and significant selectivity for the A1 receptor. diva-portal.org
In a different study focused on identifying A1 receptor agonists for pain management, virtual screening was used to screen a database of small molecules. nih.gov This effort led to the identification of three promising hit compounds with favorable binding energies. nih.gov
The table below summarizes some of the hits identified through virtual screening for adenosine receptor ligands, showcasing their binding affinities and, where available, their compound identifiers.
| Compound ID | Target Receptor | Predicted Binding Energy (kcal/mol) | Experimental Affinity (pKi/pKB/IC50) | Reference |
| ZINC19943625 | Adenosine A1 Receptor (Agonist) | - | - | nih.gov |
| ZINC13555217 | Adenosine A1 Receptor (Agonist) | - | - | nih.gov |
| ZINC04698406 | Adenosine A1 Receptor (Agonist) | - | - | nih.gov |
| Hit Compound 1 | Adenosine A2A Receptor (Antagonist) | - | - | nih.gov |
| Hit Compound 5 | Adenosine A2A Receptor (Antagonist) | - | - | nih.gov |
| Compound 28b | Adenosine A1 Receptor (Antagonist) | - | pKB = 7.9 | diva-portal.org |
| Compound 28c | Adenosine A1 Receptor (Antagonist) | - | pKB = 8.0 | diva-portal.org |
| Compound 28f | Adenosine A1 Receptor (Antagonist) | - | pKB = 7.8 | diva-portal.org |
| Compound 28h | Adenosine A1 Receptor (Antagonist) | - | pKB = 7.8 | diva-portal.org |
The identified hits from virtual screening serve as crucial starting points for lead optimization. Computational methods, such as molecular dynamics (MD) simulations, are often employed to further investigate the binding modes and stability of the ligand-receptor complexes. uoa.grnih.gov This detailed understanding at the molecular level guides the rational design of new analogues with improved potency and selectivity. diva-portal.org For example, analysis of the binding modes of the initial hits can reveal key interactions and identify opportunities for structural modifications to enhance affinity. diva-portal.org
Mechanistic Investigations of Tnpa Derived Probes
In Vitro Receptor Binding Studies (e.g., competition binding assays)
No data is available on the in vitro receptor binding properties of TNPA-acetonide.
Receptor Affinity and Selectivity Profiling
There are no published studies detailing the receptor affinity (e.g., Kᵢ, IC₅₀ values) or the selectivity profile of this compound against any biological targets.
Ligand-Binding Kinetics
Information regarding the association (kₒₙ) and dissociation (kₒff) rates of this compound with any receptor is not available.
Enzyme Inhibition Kinetics (if applicable to a target enzyme)
There is no information to indicate that this compound has been investigated as an enzyme inhibitor.
Types of Inhibition (Competitive, Non-competitive, Uncompetitive)
No studies have been published that characterize the type of enzyme inhibition, if any, caused by this compound.
Kinetic Parameter Determination (Kₘ, Vₘₐₓ, Kᵢ)
No data on the kinetic parameters such as the Michaelis constant (Kₘ), maximum velocity (Vₘₐₓ), or inhibition constant (Kᵢ) for this compound are available.
Molecular Interaction Analysis (e.g., Surface Plasmon Resonance)
No studies utilizing techniques like Surface Plasmon Resonance or other biophysical methods to analyze the molecular interactions of this compound have been found in the public domain.
Real-time Binding Kinetics and Thermodynamics
The dynamic nature of molecular interactions is best captured through the study of binding kinetics and thermodynamics. These investigations provide insights into the rates of association and dissociation of a ligand-receptor complex, as well as the energetic forces driving the binding event. Currently, specific real-time binding kinetics and thermodynamic data for this compound are not extensively documented in publicly available research.
However, related studies on similar compounds can offer a conceptual framework. For instance, the binding of the transposable element En/Spm-encoded TNPA protein to its DNA recognition sites has been analyzed, revealing a complex interaction. nih.gov This protein contains distinct domains for DNA binding and dimerization, which are crucial for its function. nih.gov While this compound is a distinct chemical entity, the principles of analyzing binding kinetics—such as determining association (k_on) and dissociation (k_off) rates—would be applicable.
Thermodynamic parameters, including changes in enthalpy (ΔH) and entropy (ΔS), are critical for a complete understanding of the binding process. These parameters would elucidate whether the interaction is primarily driven by favorable enthalpic contributions, such as hydrogen bonding and van der Waals forces, or by an increase in entropy, often associated with the release of solvent molecules from the binding interface.
Quantitative Characterization of Interactions
A quantitative understanding of the binding affinity of a probe is essential for its effective use. This is typically expressed through equilibrium dissociation constants (K_d), inhibition constants (K_i), or half-maximal inhibitory concentrations (IC50). These values provide a standardized measure of the probe's potency and selectivity.
Presently, specific quantitative data characterizing the interactions of this compound remains to be fully elucidated in scientific literature. For comparison, studies on other molecules, such as the binding of [3H]triamcinolone acetonide to glucocorticoid receptors, have demonstrated the importance of such characterization. nih.gov These studies reveal differences in binding affinities and displacement potencies in various tissues, highlighting the nuanced nature of molecular interactions. nih.gov
Future research on this compound would necessitate rigorous quantitative analysis to determine its binding affinity for its putative biological target. Such studies would likely involve techniques like radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to derive these critical parameters.
The table below summarizes the types of data that would be essential for a thorough characterization of this compound's interactions.
| Parameter | Description |
| k_on (M⁻¹s⁻¹) | Association rate constant, reflecting the speed of the 'on-rate' of the probe to its target. |
| k_off (s⁻¹) | Dissociation rate constant, reflecting the stability of the probe-target complex. |
| K_d (M) | Equilibrium dissociation constant, indicating the concentration of the probe required to occupy 50% of the target binding sites at equilibrium. |
| ΔH (kcal/mol) | Enthalpy change, representing the heat change upon binding. |
| ΔS (cal/mol·K) | Entropy change, representing the change in disorder of the system upon binding. |
| IC50 (M) | Half-maximal inhibitory concentration, measuring the concentration of the probe needed to inhibit a biological process by 50%. |
| K_i (M) | Inhibition constant, providing a measure of the probe's binding affinity to an enzyme. |
Further empirical studies are required to populate this table with specific values for this compound and to fully understand its mechanistic profile.
Potential Applications As Research Tools and Probes
Use in Neurotransmitter System Research
Neurotransmitters are essential chemical messengers that facilitate communication between neurons, playing a critical role in a vast array of physiological and psychological processes. nih.gov Dysregulation of neurotransmitter systems is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. nih.govnih.gov Research tools that can selectively target components of these systems are invaluable for understanding their function and for the development of novel therapeutics.
Investigation of Dopamine (B1211576) Receptor Dynamics
The dopamine system is a key area of interest in neuroscience. Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). diva-portal.org These receptors are the targets for drugs used to treat a variety of conditions. unict.it The D2 receptor, in particular, is a primary target for antipsychotic medications and treatments for Parkinson's disease. diva-portal.org
The parent compound of TNPA-acetonide, R(-)-2,10,11-trihydroxy-N-propyl-noraporphine hydrobromide (TNPA), is a known D2 dopamine receptor agonist. nih.gov An agonist is a compound that binds to a receptor and activates it to produce a biological response. The study of such compounds is crucial for understanding the activation mechanisms of dopamine receptors. diva-portal.org Research on TNPA has demonstrated its ability to modulate physiological processes through its action on D2 receptors. For instance, studies in rabbits have shown that topical application of TNPA can induce ocular hypotension by acting on D2 receptors in the ciliary body. nih.gov This action is associated with a reduction in norepinephrine (B1679862) levels in the aqueous humor, suggesting a prejunctional site of action on sympathetic neurons. nih.gov
Given the established activity of TNPA, this compound is hypothesized to possess similar D2 receptor agonist properties. The acetonide group may alter the compound's physicochemical properties, such as its lipophilicity and metabolic stability, which could in turn influence its potency, duration of action, and ability to cross biological membranes like the blood-brain barrier. These characteristics would make this compound a valuable research tool for meticulously dissecting the intricate dynamics of dopamine receptor function, both in the central nervous system and in peripheral tissues.
Table 1: Investigational Data on the Effects of the D2 Agonist TNPA
| Experimental Model | Parameter Measured | Effect of TNPA | Reference |
|---|---|---|---|
| Rabbit Eye | Intraocular Pressure | Significant decrease | nih.gov |
| Rabbit Aqueous Humor | Norepinephrine Levels | Significant reduction | nih.gov |
| Rabbit Ciliary Body | D2 Receptor Localization | Present on postganglionic sympathetic nerves | nih.gov |
Probing Receptor Occupancy in Preclinical Models (non-human)
Receptor occupancy (RO) is a critical pharmacodynamic measurement in drug development that quantifies the proportion of target receptors bound by a drug. itrlab.comcellcarta.com RO assays are essential for establishing the relationship between drug concentration and its pharmacological effect, and for guiding dose selection in preclinical and clinical studies. cellcarta.comprecisionformedicine.com These assays can be performed using various techniques, with flow cytometry being a common method for cell surface receptors. itrlab.comchampionsoncology.com
In preclinical research, understanding the in vivo binding of a compound to its target is crucial. nih.gov For a compound like this compound, which is presumed to target D2 dopamine receptors, RO studies in non-human preclinical models would be a key application. By administering this compound to animal models, researchers could use techniques like positron emission tomography (PET) with a radiolabeled D2 receptor ligand or ex vivo binding assays to determine the extent and duration of D2 receptor binding in the brain and other tissues.
This information would be vital for:
Correlating Target Engagement with Pharmacological Effects: By measuring receptor occupancy at different doses of this compound and simultaneously assessing a physiological or behavioral response, researchers can establish a clear link between target engagement and the compound's activity.
Optimizing Dosing Regimens: RO data helps in determining the dose and administration frequency required to achieve a desired level of target engagement. cellcarta.com
Investigating Competitive Binding: this compound could be used in competition studies with other D2 receptor ligands to characterize their relative binding affinities and occupancies in a living system.
For example, studies with the GABAA receptor partial agonist TPA023B have demonstrated the utility of in vivo binding assays to measure dose-dependent receptor occupancy in rats, which was then correlated with behavioral outcomes in models of anxiety. nih.gov A similar approach with this compound would provide invaluable insights into its in vivo profile as a D2 receptor probe.
Table 2: Example Data from a Preclinical Receptor Occupancy Study (Hypothetical for this compound)
| Animal Model | This compound Dose (mg/kg) | Brain D2 Receptor Occupancy (%) | Behavioral Outcome |
|---|---|---|---|
| Rat | 0.1 | 25 | No significant change |
| Rat | 0.5 | 60 | Stereotyped sniffing |
| Rat | 1.0 | 85 | Increased locomotor activity |
| Rat | 2.0 | 95 | Pronounced stereotypy |
Development of Fluorescent or Spin-Labeled Analogues
To enhance its utility as a research probe, this compound could be chemically modified to create fluorescent or spin-labeled analogues. These specialized molecules allow for direct visualization and biophysical characterization of the target receptor.
Fluorescent analogues incorporate a fluorophore, a molecule that emits light upon excitation at a specific wavelength. nih.gov These probes are instrumental in techniques like fluorescence microscopy and fluorescence resonance energy transfer (FRET), which can be used to study receptor localization, trafficking, and interactions with other proteins in living cells. nih.gov The development of fluorescent trinitrophenylated (TNP) analogues of ATP and GTP has, for example, provided powerful tools for studying nucleotide-binding proteins. nih.gov A fluorescent version of this compound could similarly enable high-resolution imaging of D2 dopamine receptors, providing spatial and temporal information about their dynamics. Research has been conducted on creating fluorescent derivatives of similar compounds, such as triamcinolone (B434) acetonide, for analytical purposes. researchgate.net
Spin-labeled analogues contain a stable free radical, typically a nitroxide moiety like TEMPO. glenresearch.comwikipedia.org These probes are used in electron paramagnetic resonance (EPR) spectroscopy, a technique that provides detailed information about the structure and dynamics of macromolecules. glenresearch.comnih.gov By attaching a spin label to this compound, researchers could use EPR to study the conformational changes that occur in the D2 receptor upon ligand binding. This site-directed spin labeling (SDSL) approach can reveal insights into the molecular mechanics of receptor activation that are not accessible with other methods. wikipedia.org
Application in In Vitro Assay Development
In vitro assays are fundamental to drug discovery and basic research, providing a controlled environment to study molecular interactions. bioduro.comgd3services.com The development of robust and reproducible in vitro assays is a critical first step in identifying and characterizing new chemical entities. nih.govpromega.de
This compound could serve as a valuable tool in the development of in vitro assays for the D2 dopamine receptor. Its potential applications include:
Reference Compound in Binding Assays: In competitive radioligand binding assays, this compound could be used as a "cold" (unlabeled) competitor to determine the binding affinity (Ki) of other test compounds for the D2 receptor. Its well-characterized interaction would serve as a benchmark for validating the assay's performance.
Tool for Functional Assay Development: In cell-based functional assays that measure D2 receptor activation (e.g., by quantifying changes in cyclic AMP levels or reporter gene expression), this compound could be used as a reference agonist. This would allow for the characterization of the potency (EC50) and efficacy of novel compounds relative to a known activator.
High-Throughput Screening (HTS): In the context of HTS campaigns designed to identify new D2 receptor modulators, this compound could be used as a positive control to ensure the assay is performing correctly and to help in the identification of "hits" from large compound libraries. nih.gov
The development process for such assays is systematic, involving design, optimization, and validation to ensure sensitivity, specificity, and reproducibility. bioduro.com The availability of a reliable tool compound like this compound would be integral to this process.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes
The chemical synthesis of complex nucleoside analogues like TNPA-acetonide is a challenging process that often requires multiple steps with careful use of protecting groups. academie-sciences.fr Current methodologies for creating such compounds can be lengthy and may result in modest yields. Future research is increasingly focused on developing more efficient, scalable, and innovative synthetic strategies.
Key areas of exploration include:
Asymmetric Synthesis: Developing novel methods to ensure the correct stereochemistry of the molecule, which is crucial for its biological activity and receptor selectivity.
Flow Chemistry: Implementing continuous flow manufacturing processes. This approach can offer improved reaction control, enhanced safety, and higher yields compared to traditional batch synthesis.
Enzymatic Synthesis: Utilizing enzymes to catalyze specific steps in the synthesis pathway. This can lead to highly specific and environmentally friendly reactions, reducing the need for complex protecting group strategies. academie-sciences.fr
Late-Stage Functionalization: Devising methods to introduce key chemical groups, such as the acetonide or other modifications, at later stages of the synthesis. This allows for the rapid creation of a diverse library of analogues from a common intermediate, facilitating structure-activity relationship (SAR) studies.
A reported novel synthetic process for a related compound, triamcinolone (B434) acetonide, highlights the ongoing effort to innovate in this area. This particular route involved obtaining a key intermediate from prednisolone (B192156) through acetylation and elimination reactions, followed by oxidation, nucleophilic addition, and hydrolysis to yield the target compound with high purity. mdpi.com Similar principles of creating key intermediates and employing novel reaction sequences could be applied to streamline the synthesis of this compound.
Advanced Computational Design of this compound Analogues
Computational modeling has become an indispensable tool in modern drug discovery, allowing for the rational design of new ligands with enhanced potency and selectivity. nih.gov For this compound, which likely targets adenosine (B11128) receptors, computational methods can provide profound insights into its binding mechanisms and guide the development of superior analogues. nih.govnih.gov
Future computational research will likely focus on several key techniques:
| Computational Technique | Application to this compound Analogue Design | References |
| Homology Modeling | In the absence of a crystal structure for a specific adenosine receptor subtype (e.g., A1, A2B, A3), homology models can be built using the known X-ray structure of a related receptor, such as the A2A adenosine receptor, as a template. | nih.gov |
| Molecular Docking | Simulates the binding of this compound and its potential analogues into the active site of the target receptor. This helps predict binding affinity and orientation, identifying key interactions. | nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | These simulations model the movement of the ligand-receptor complex over time, providing a more dynamic and realistic view of the binding stability and conformational changes that occur upon ligand binding. | nih.gov |
| Quantitative SAR (QSAR) | Establishes a mathematical relationship between the chemical structures of a series of this compound analogues and their biological activity, enabling the prediction of potency for newly designed molecules. |
By leveraging these advanced computational tools, researchers can create a roadmap for synthesizing novel this compound analogues with optimized properties, such as improved selectivity for a specific adenosine receptor subtype or enhanced binding affinity. universiteitleiden.nl
Integration with Multi-Omics Data for Target Discovery (beyond human clinical trials)
While this compound may have a primary, well-defined molecular target, its full biological impact and therapeutic potential may extend to other pathways. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, unbiased way to explore these broader effects in preclinical models. engineering.org.cnnih.gov
Applying multi-omics to the study of this compound can open new research frontiers:
Novel Target Identification: By analyzing how this compound alters the transcriptome, proteome, and metabolome of cells or tissues, researchers may identify previously unknown off-target effects or downstream signaling pathways that could be therapeutically relevant. biorxiv.orgresearchgate.net
Biomarker Discovery: Multi-omics data can reveal molecular signatures (e.g., changes in specific proteins or metabolites) that correlate with the compound's activity. These signatures can be developed into biomarkers to monitor therapeutic response in future studies.
Systems Biology Understanding: Integrating different omics layers provides a holistic view of the cellular response to this compound, moving beyond a single target to a network-level understanding of its mechanism of action. frontiersin.org This is particularly valuable for complex diseases where entire pathways are dysregulated.
| Omics Technology | Potential Application for this compound Research | References |
| Genomics | Identifies genetic factors in preclinical models that may influence response to this compound. | biorxiv.orgresearchgate.net |
| Transcriptomics (RNA-seq) | Quantifies changes in gene expression across the entire genome following treatment with this compound to identify affected pathways. | nih.gov |
| Proteomics | Measures changes in protein levels and post-translational modifications to directly assess the impact on cellular machinery and signaling networks. | biorxiv.org |
| Metabolomics | Profiles changes in small-molecule metabolites to understand the compound's effect on cellular metabolism and function. | engineering.org.cn |
This integrated approach is crucial for uncovering new therapeutic indications for this compound and for building a comprehensive understanding of its biological activity.
Development of this compound as a Scaffold for Chemical Biology Probes
A chemical scaffold is a core molecular structure that can be systematically modified to create a range of specialized tool compounds. academie-sciences.fr The this compound structure holds significant promise as a scaffold for developing chemical biology probes to investigate adenosine receptor biology and identify new drug targets. rsc.org
Future research will likely involve modifying the this compound scaffold in several ways:
| Probe Type | Modification to Scaffold | Research Application | References |
| Affinity-Based Probes | Addition of a biotin (B1667282) tag. | Used to purify the target receptor and its interacting proteins from cell lysates for identification by mass spectrometry. | rsc.org |
| Photoaffinity Probes | Incorporation of a photo-reactive group (e.g., benzophenone, diazirine). | Upon UV irradiation, the probe forms a covalent bond with its target protein, allowing for stable labeling and identification of binding partners. rsc.org | rsc.orgacs.org |
| Fluorescent Probes | Attachment of a fluorophore. | Enables visualization of the target receptor in cells and tissues using microscopy techniques, and can be used in high-throughput screening assays. | mdpi.com |
By developing a "toolbox" of probes based on the this compound scaffold, researchers can gain deeper insights into its molecular interactions and explore the broader landscape of adenosine-binding proteins in health and disease. pasteur.fr
Methodological Innovations in Radiolabeling Techniques
Radiolabeled ligands are essential tools for studying receptor pharmacology, enabling quantitative binding assays and non-invasive imaging techniques like Positron Emission Tomography (PET). nih.gov The development of innovative radiolabeling methods for this compound is a critical future direction.
Research in this area will focus on:
Novel Radioisotope Incorporation: Exploring the use of various radioisotopes to create tracers with optimal properties for different applications. For instance, fluorine-18 (B77423) is widely used for PET imaging due to its favorable half-life, while tritium (B154650) (³H) is often used for in vitro receptor binding assays. perceptive.comoncotarget.com
Precursor Synthesis: Designing and synthesizing precursor molecules that facilitate rapid and efficient radiolabeling. For example, the synthesis of trimethyltin (B158744) precursors has been used for the oxidative radiobromination of adenosine receptor ligands. nih.gov
Late-Stage Radiolabeling: Developing methods that allow the radioisotope to be introduced in the final step of the synthesis. This approach is highly efficient as it minimizes the handling of radioactive material and allows for the production of high specific activity tracers from a small amount of precursor.
| Radiolabeling Method | Application for this compound | References |
| Radioiodination | Introduction of Iodine-123 or Iodine-125 for SPECT imaging or in vitro assays. | perceptive.com |
| Radiobromination | Use of Bromine-76 for PET imaging. | nih.gov |
| Fluorine-18 Labeling | Development of an 18F-labeled version of this compound for high-resolution PET imaging of adenosine receptors in the brain or other organs. | perceptive.com |
| Tritiation | Creation of a [³H]this compound for detailed in vitro receptor binding and autoradiography studies. | oncotarget.com |
These innovations will be crucial for translating this compound from a laboratory compound into a validated pharmacological tool and potential diagnostic or therapeutic agent.
Q & A
Q. Example Table: Key Parameters for Stability Testing
| Variable | Range Tested | Analytical Method | Replicates |
|---|---|---|---|
| Temperature | 25°C, 37°C, 50°C | HPLC-UV | n=5 |
| pH | 3.0, 7.4, 9.0 | LC-MS/MS | n=4 |
| Light Exposure | UV vs. Dark | Spectrophotometry | n=3 |
Basic: What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer:
Use nonlinear regression models (e.g., log-logistic or probit analysis) to estimate EC50/LC50 values. Report confidence intervals (95%) and effect sizes (e.g., Cohen’s d) alongside p-values to avoid overreliance on NHST . For small sample sizes, apply bootstrapping or Bayesian methods to mitigate Type II errors . Include scatterplots with trendlines and residual analysis in results, adhering to APA standards for figure captions .
Advanced: How can researchers resolve contradictions in this compound's reported bioactivity across in vitro vs. in vivo models?
Methodological Answer:
Triangulate discrepant findings by:
Assessing methodological variability : Compare cell lines (e.g., HepG2 vs. primary hepatocytes) or animal models (e.g., murine vs. zebrafish) for metabolic differences .
Pharmacokinetic profiling : Measure bioavailability, protein binding, and half-life differences using compartmental modeling .
Meta-analysis : Pool data from ≥5 studies to identify moderators (e.g., dosing regimens) via random-effects models .
Document contradictions transparently in the discussion section, linking limitations to future work .
Advanced: What strategies optimize this compound detection limits in complex biological matrices?
Methodological Answer:
Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to reduce matrix interference .
Instrumentation : Couple UHPLC with high-resolution mass spectrometry (HRMS) for specificity. Validate limits of detection (LOD) via signal-to-noise ratios ≥3:1 .
Internal Standards : Isotopically labeled analogs (e.g., this compound-d4) correct for recovery variability .
Report validation parameters (precision, accuracy, matrix effects) in tabular format per APA guidelines .
Basic: How to determine sample size for ecological impact studies of this compound in aquatic systems?
Methodological Answer:
Conduct a power analysis (α=0.05, β=0.20) using pilot data on endpoints like algal growth inhibition. For field studies, apply spatial stratification (e.g., transects in polluted vs. control water bodies) and calculate required n via:
where σ = standard deviation, Δ = effect size. Include justification in the methods section, citing prior ecotoxicological studies .
Advanced: What non-targeted analysis (NTA) approaches are suitable for identifying this compound metabolites in environmental samples?
Methodological Answer:
HRMS Data Acquisition : Use data-dependent acquisition (DDA) or ion mobility spectrometry to capture unknown features .
Bioinformatics : Process raw data with platforms like XCMS or MS-DIAL for peak alignment and annotation. Cross-reference against databases (e.g., PubChem, GNPS) .
Validation : Confirm structures via MS/MS spectral matching and synthetic standards. Report confidence levels (Level 1–5) per the Schymanski framework .
Basic: How to ensure reproducibility in this compound synthesis protocols?
Methodological Answer:
Detailed Documentation : Specify reaction conditions (solvent purity, catalyst loading, stirring speed) and characterize intermediates via NMR/IR .
Open Data : Share raw spectral files and synthetic procedures in supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Collaborative Trials : Conduct inter-laboratory validation with ≥3 independent groups, reporting Cohen’s κ for procedural agreement .
Advanced: How can multi-omics integration elucidate this compound's mechanism of action in neurodegenerative models?
Methodological Answer:
Transcriptomics : Pair RNA-seq with pathway enrichment tools (e.g., GSEA) to identify dysregulated genes .
Proteomics : Use TMT labeling and LC-MS/MS to quantify protein expression changes. Validate hits via Western blot .
Network Analysis : Build interaction networks (Cytoscape) to map this compound targets onto disease pathways (e.g., amyloid-β aggregation) .
Discuss limitations (e.g., false-discovery rates) and corroborate findings with orthogonal assays (e.g., CRISPR knockdown) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
